molecular formula C18H13N3O B5470119 4-[5-(1-naphthylmethyl)-1,2,4-oxadiazol-3-yl]pyridine

4-[5-(1-naphthylmethyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5470119
M. Wt: 287.3 g/mol
InChI Key: XYMYCPWJEKUEOJ-UHFFFAOYSA-N
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Description

The compound “4-[5-(1-naphthylmethyl)-1,2,4-oxadiazol-3-yl]pyridine” is a complex organic molecule that contains a pyridine ring and an oxadiazole ring, which are both nitrogen-containing heterocycles. The oxadiazole ring is attached to a naphthylmethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic pyridine and oxadiazole rings, and the naphthylmethyl group. These structural features could potentially influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by the electron-withdrawing oxadiazole ring and the electron-donating naphthylmethyl group. The pyridine ring is also known to participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the aromatic rings could contribute to its stability and potentially its solubility in organic solvents .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity and properties in more detail .

Properties

IUPAC Name

5-(naphthalen-1-ylmethyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O/c1-2-7-16-13(4-1)5-3-6-15(16)12-17-20-18(21-22-17)14-8-10-19-11-9-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMYCPWJEKUEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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